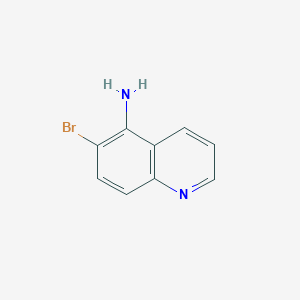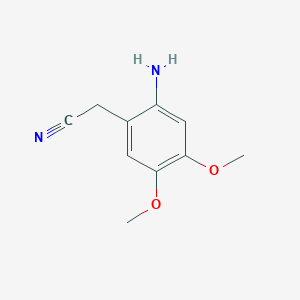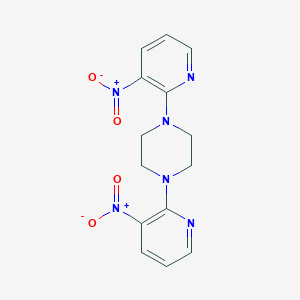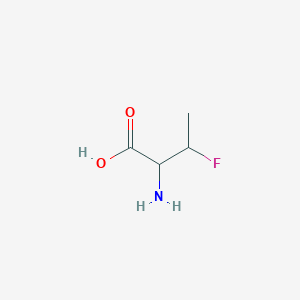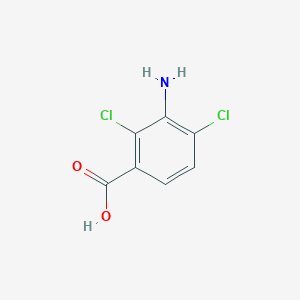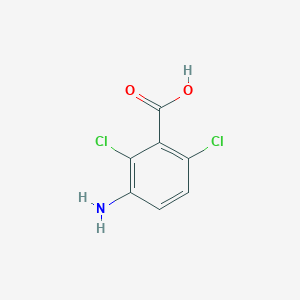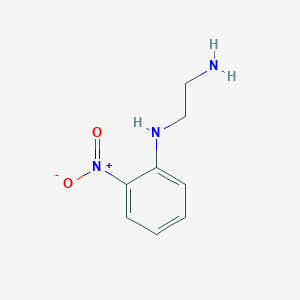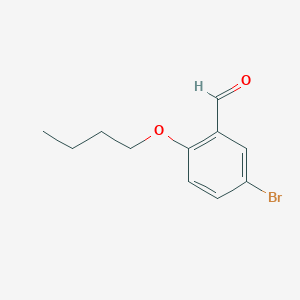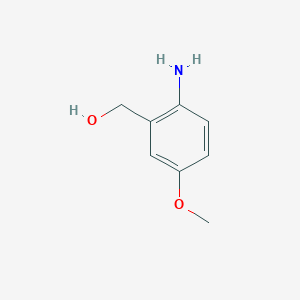
(2-Amino-5-methoxyphenyl)methanol
Übersicht
Beschreibung
“(2-Amino-5-methoxyphenyl)methanol” is a biochemical reagent . It is a white to light-gray to yellow solid . The IUPAC name for this compound is also “(2-amino-5-methoxyphenyl)methanol” and it has a CAS Number of 55414-72-7 .
Molecular Structure Analysis
The molecular formula of “(2-Amino-5-methoxyphenyl)methanol” is C8H11NO2 . It has a molecular weight of 153.18 . The InChI code for this compound is 1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 .Physical And Chemical Properties Analysis
“(2-Amino-5-methoxyphenyl)methanol” is a white to light-gray to yellow solid . It has a molecular weight of 153.17800 and a molecular formula of C8H11NO2 . The compound has a boiling point of 328.1±27.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Field: Organic Synthesis and Medicinal Chemistry
(2-Amino-5-methoxyphenyl)methanol
serves as a valuable starting material for the synthesis of various organic compounds. Researchers often use it to create derivatives with specific functional groups, which can be further modified for medicinal purposes.
Methods of Application:
Synthesis
The compound can be synthesized via reduction reactions, such as the reduction of nitriles or amides using sodium borohydride (NaBH₄) as a powerful reducing agent . The reduction process selectively converts the nitrile or amide functional group to the corresponding secondary amine.
Results:
The resulting derivatives can be used in medicinal chemistry for drug development. Secondary amines play a crucial role in the synthesis of pharmaceuticals, including antidepressants, analgesics, and agrochemicals . By modifying the structure of (2-Amino-5-methoxyphenyl)methanol , researchers can tailor its properties for specific therapeutic applications.
Field: Antioxidant Research
Summary:
The antioxidant activity of compounds derived from (2-Amino-5-methoxyphenyl)methanol is of interest to researchers.
Methods of Application:
Results:
The synthesized derivatives may exhibit significant antioxidant activity, making them potential candidates for nutraceuticals or pharmaceuticals. Further studies are needed to explore their efficacy and safety .
Safety And Hazards
“(2-Amino-5-methoxyphenyl)methanol” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . The safety information pictograms indicate a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .
Eigenschaften
IUPAC Name |
(2-amino-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUGOLZPDIJNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548513 | |
| Record name | (2-Amino-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-methoxyphenyl)methanol | |
CAS RN |
55414-72-7 | |
| Record name | (2-Amino-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

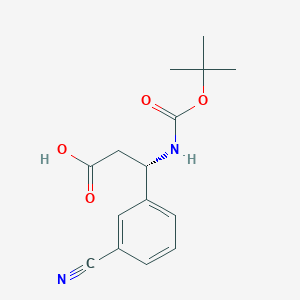
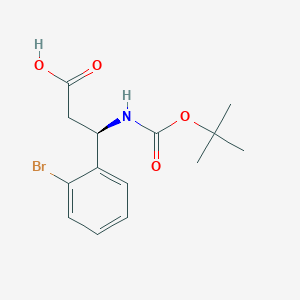
![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)
